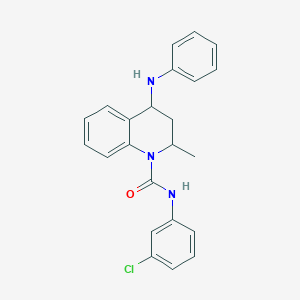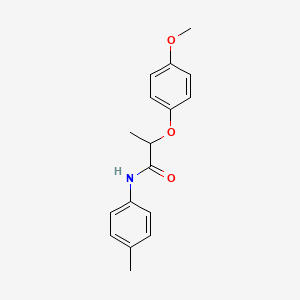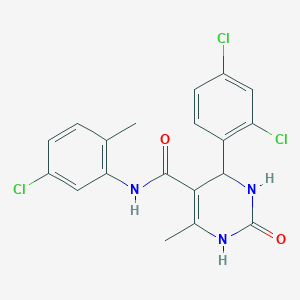![molecular formula C16H23N3 B5152780 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine](/img/structure/B5152780.png)
1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine, also known as BTA-EG6, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTA-EG6 is a tricyclic amine that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine is not fully understood, but it has been reported to inhibit the activity of protein kinases by binding to the ATP-binding site of the kinase. This compound has also been reported to chelate metal ions, which may contribute to its antimicrobial and bioimaging properties.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of protein kinases, which may have implications in cancer therapy. This compound has also been reported to have antimicrobial activity against various strains of bacteria and fungi, which may have implications in the development of new antibiotics. In vivo studies have not been conducted yet, but this compound has been reported to be non-toxic to cells at concentrations up to 100 μM.
Advantages and Limitations for Lab Experiments
1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, this compound has limitations, including its cost and limited availability.
Future Directions
There are several future directions for the research on 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine. One direction is to investigate the mechanism of action of this compound in more detail, including its binding affinity to protein kinases and metal ions. Another direction is to explore the potential applications of this compound in drug discovery, material science, and bioimaging. In drug discovery, this compound could be used as a lead compound for the development of new protein kinase inhibitors. In material science, this compound could be used as a building block for the synthesis of functional materials with specific properties. In bioimaging, this compound could be further developed as a fluorescent probe for the detection of metal ions in biological systems.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields, including drug discovery, material science, and bioimaging. This compound has been synthesized using various methods and has been reported to have antimicrobial activity, inhibit the activity of protein kinases, and chelate metal ions. This compound has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, this compound has limitations, including its cost and limited availability. Future research on this compound should investigate its mechanism of action in more detail and explore its potential applications in various fields.
Synthesis Methods
1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine can be synthesized using various methods, including the reductive amination of 1,8-diaminooctane with benzaldehyde, followed by cyclization. Another method involves the reductive amination of 1,8-diaminooctane with benzylamine, followed by cyclization. Both methods have been reported to yield this compound with high purity.
Scientific Research Applications
1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine has been found to have potential applications in various fields, including drug discovery, material science, and bioimaging. In drug discovery, this compound has been reported to inhibit the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has also been reported to have antimicrobial activity against various strains of bacteria and fungi. In material science, this compound has been used as a building block for the synthesis of functional materials, including dendrimers and polymers. In bioimaging, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
1-benzyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3/c17-15-14-9-18-6-7-19(10-14)12-16(15,11-18)8-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQFRJIKVNYDKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3CN1CC(C2)(C3N)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[2-(mesitylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5152706.png)
![2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B5152723.png)
![5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5152727.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5152732.png)
![3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5152734.png)
![3-(1,3-benzodioxol-5-yl)-11-(6-bromo-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5152739.png)
![methyl 2-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5152744.png)

![2-methoxy-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B5152753.png)

![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-2-hydroxybenzoic acid](/img/structure/B5152762.png)

